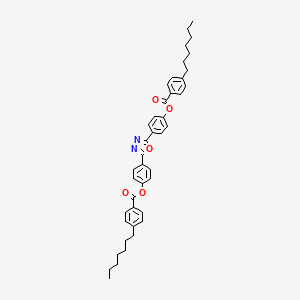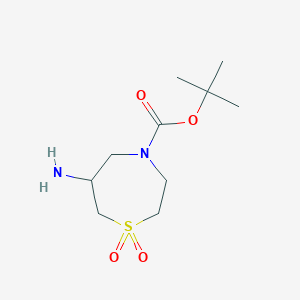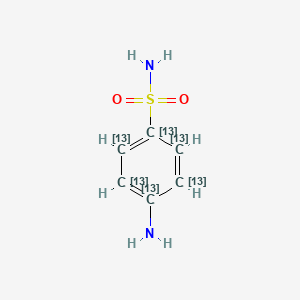
Sulfanilamid-13C6
Übersicht
Beschreibung
Sulfanilamide-13C6 is a sulfonamide compound characterized by the presence of a sulfonamide functional group attached to a benzene ring with an amino group at the para position. This compound is isotopically labeled with carbon-13, making it useful in various scientific studies, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Sulfanilamide-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential antibacterial properties.
Industry: Employed in the production of dyes and pigments.
Wirkmechanismus
Target of Action
Sulfanilamide-13C6, also known as 4-Amino(13C_6_)benzene-1-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
Sulfanilamide-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate normally used by the enzyme for the synthesis of folic acid . By binding to the enzyme’s active site, Sulfanilamide-13C6 prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital coenzyme involved in the synthesis of purines and pyrimidines, which are key components of DNA. By blocking folic acid production, Sulfanilamide-13C6 effectively halts bacterial DNA synthesis, thereby preventing bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of Sulfanilamide-13C6’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents the synthesis of bacterial DNA, effectively halting the proliferation of the bacteria .
Action Environment
The action of Sulfanilamide-13C6 can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the compound’s effectiveness may be affected by the physicochemical characteristics of the environment, such as pH and the presence of other substances
Biochemische Analyse
Biochemical Properties
4-Amino(~13~C_6_)benzene-1-sulfonamide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in folic acid synthesis. This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid in bacteria . By inhibiting this enzyme, 4-Amino(~13~C_6_)benzene-1-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth and proliferation . Additionally, it interacts with carbonic anhydrase enzymes, specifically CAII and CAIX, inhibiting their activity .
Cellular Effects
4-Amino(~13~C_6_)benzene-1-sulfonamide has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, which is crucial for DNA synthesis and cell division . This inhibition leads to a bacteriostatic effect, preventing the growth and replication of bacteria . In mammalian cells, 4-Amino(~13~C_6_)benzene-1-sulfonamide can affect cell signaling pathways and gene expression by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance and ion transport .
Molecular Mechanism
The molecular mechanism of 4-Amino(~13~C_6_)benzene-1-sulfonamide involves its binding interactions with specific enzymes and proteins. As a competitive inhibitor of dihydropteroate synthetase, it binds to the active site of the enzyme, preventing the binding of para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth . Additionally, 4-Amino(~13~C_6_)benzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to their active sites, thereby affecting their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino(~13~C_6_)benzene-1-sulfonamide can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 4-Amino(~13~C_6_)benzene-1-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Amino(~13~C_6_)benzene-1-sulfonamide can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Amino(~13~C_6_)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, it exhibits bacteriostatic effects, inhibiting bacterial growth without causing significant toxicity . At high doses, it can cause toxic effects, including gastrointestinal disturbances, liver and kidney damage, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-Amino(~13~C_6_)benzene-1-sulfonamide is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthetase, inhibiting the conversion of PABA to dihydropteroate, a precursor of folic acid . This inhibition disrupts the metabolic flux of folic acid synthesis, leading to reduced levels of folate and its derivatives . Additionally, 4-Amino(~13~C_6_)benzene-1-sulfonamide can affect other metabolic pathways by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance and ion transport .
Transport and Distribution
Within cells and tissues, 4-Amino(~13~C_6_)benzene-1-sulfonamide is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 4-Amino(~13~C_6_)benzene-1-sulfonamide within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-Amino(~13~C_6_)benzene-1-sulfonamide is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The activity of 4-Amino(~13~C_6_)benzene-1-sulfonamide can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfanilamide-13C6 typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline undergoes sulfonation to form 4-aminobenzenesulfonamide.
Isotopic Labeling: The compound is then labeled with carbon-13.
Industrial Production Methods: Industrial production of Sulfanilamide-13C6 follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness: Sulfanilamide-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential.
Eigenschaften
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746844 | |
| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-89-7 | |
| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


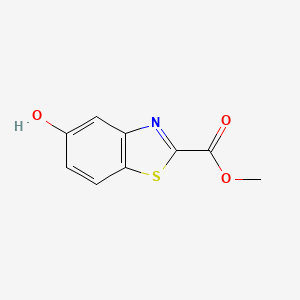
![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)
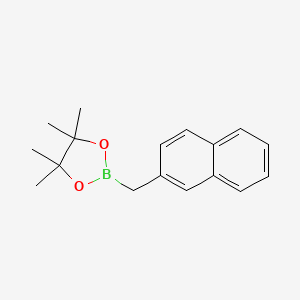
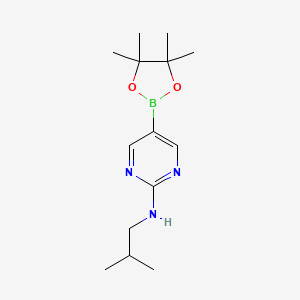
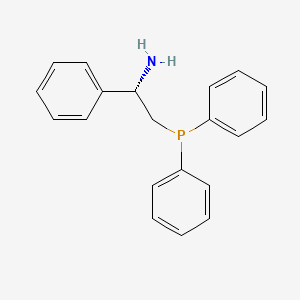
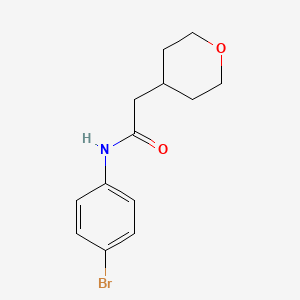

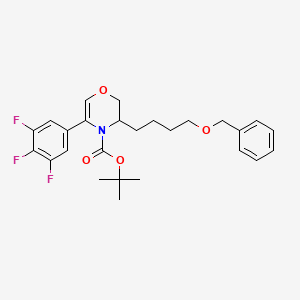

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)
